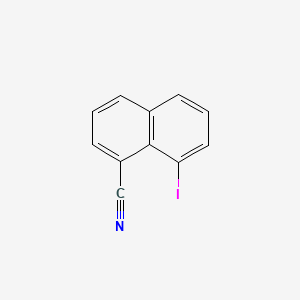

8-Iodonaphthalene-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

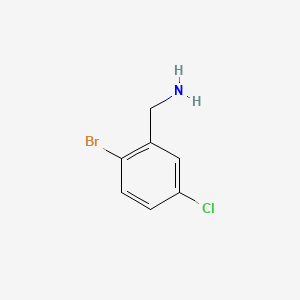

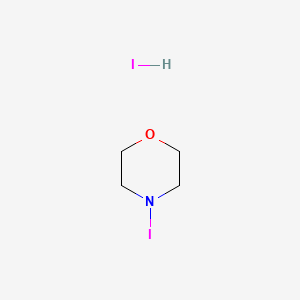

8-Iodonaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H6IN . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles, including this compound, has been achieved by ring opening of 1H-naphtho [1,8-de] [1,2,3] triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis

The crystal structures of 8-chloronaphthalene-1-carbonitrile, the A polymorph of the bromo analogue, and naphthalene-1,8-dicarbonitrile are isomorphous with orthorhombic symmetry. The B polymorph of the bromo compound and the iodo analogue are also isomorphous, but with monoclinic symmetry . In all of the halo carbonitriles, the molecules are disordered with respect to the location of the halogen atoms and the nitrile groups .Chemical Reactions Analysis

The synthesis of this compound involves a Sandmeyer reaction, which is a chemical reaction used to synthesize aryl halides from aryl diazonium salts . The reaction is named after the Swiss chemist Traugott Sandmeyer.科学的研究の応用

Synthesis and Crystallography : 8-Halonaphthalene-1-carbonitriles, including 8-Iodonaphthalene-1-carbonitrile, are synthesized through a high-yielding three-step process. These compounds demonstrate interesting crystallographic properties with disordered molecules and no intermolecular interactions between halogen atoms and nitrile groups (Noland, Narina, & Britton, 2011).

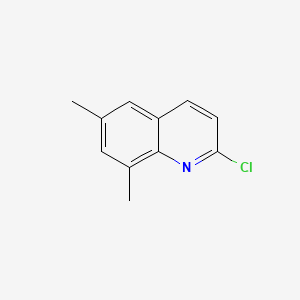

Photopolymerization Processes : 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives, closely related to this compound, have been proposed as photosensitizers in photopolymerization processes. These derivatives are versatile, allowing for various types of photopolymerizations, including cationic photopolymerization of epoxide monomers, free-radical photopolymerization of acrylate monomers, and thiol-ene photopolymerization processes (Hola et al., 2020).

Regioselective Synthesis : Iodonium ions, including those derived from 1-iodonaphthalene, react with o-alkynyl-substituted carbonyl compounds and alkynes or alkenes to give derivatives with unique substitution patterns. These metal-free processes are conducted at room temperature, producing regioselective products (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics : Studies on 1-iodonaphthalene, a related compound, focus on its ultrafast relaxation and dissociation channels, explored through time-resolved femtosecond pump-probe mass spectrometry. These studies provide insights into the behavior of excited states and dissociation mechanisms in naphthalene derivatives (Montero et al., 2010).

Safety and Hazards

8-Iodonaphthalene-1-carbonitrile is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water . If in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

8-iodonaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSIGWMWJYQPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704778 |

Source

|

| Record name | 8-Iodonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157735-41-6 |

Source

|

| Record name | 8-Iodonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)